1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole

Description

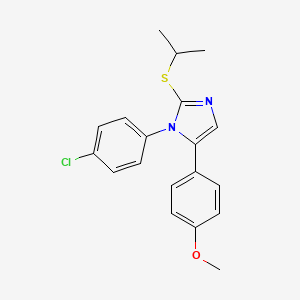

1-(4-Chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups: a 4-chlorophenyl group at position 1, an isopropylthio (-S-iPr) moiety at position 2, and a 4-methoxyphenyl group at position 5. The 4-chlorophenyl group contributes electron-withdrawing effects, while the 4-methoxyphenyl substituent introduces electron-donating properties, creating a polarized electronic environment.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-4-10-17(23-3)11-5-14)22(19)16-8-6-15(20)7-9-16/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURDJSRWKLZQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with isopropylthiol and an appropriate catalyst to yield the final imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Position 1 Modifications

- 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (Compound 3.82) : This analogue lacks the isopropylthio group at position 2. Synthesized via a condensation reaction, it demonstrates how removal of the thioether substituent simplifies the structure while retaining the 4-chlorophenyl and 4-methoxyphenyl groups. Its lower molecular weight (C₁₆H₁₃ClN₂O, 296.74 g/mol) compared to the target compound (C₁₉H₁₉ClN₂OS, 362.88 g/mol) may result in improved solubility but reduced lipophilicity .

- 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Features dual chloro substituents (positions 1 and 4) and a phenyl group at position 5.

Position 2 Modifications

- 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol : Contains a benzyl group at position 1 and a thiol (-SH) at position 2. The thiol group increases polarity (pKa ~11.61) compared to the thioether in the target compound, which may affect redox stability and metal-binding properties .

- 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol : Substitutes position 1 with a bulky 2-isopropylphenyl group and retains a thiol at position 2. The steric hindrance from the isopropylphenyl group could reduce binding affinity in sterically sensitive targets compared to the target compound’s 4-chlorophenyl group .

Position 5 Modifications

- 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol : Replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent. The methyl group’s weaker electron-donating effect (compared to methoxy) may reduce resonance stabilization, altering electronic interactions in π-stacking or enzyme active sites .

- 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole (Compound 3.123) : Incorporates fluorine atoms and a methyl group at position 5. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Key Observations :

- The target compound’s isopropylthio group increases molecular weight by ~62 g/mol compared to thiol-containing analogues, likely enhancing lipophilicity (logP ~4.5 predicted).

- Methoxy groups (as in the target compound) improve solubility in polar solvents compared to methyl or halogen substituents .

Biological Activity

1-(4-Chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound that belongs to the imidazole class of compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16ClN2OS

- Molecular Weight : 320.83 g/mol

The compound features a chlorophenyl group, an isopropylthio group, and a methoxyphenyl group, which contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that imidazole derivatives, including those with chlorophenyl substitutions, exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed inhibition rates in rat paw edema models ranging from 41.90% to 83.40% , with the chlorophenyl derivative achieving the highest inhibition rate of 83.40% , surpassing the standard drug indomethacin (71.56%) .

| Compound | Inhibition Rate (%) |

|---|---|

| Indomethacin | 71.56 |

| 1-(4-Chlorophenyl) Derivative | 83.40 |

| Other Derivatives | 41.90 - 54.01 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The results indicated that derivatives with a chlorophenyl group exhibited enhanced antibacterial activity, with inhibition zones measuring up to 75% against E. coli compared to standard antibiotics like Ofloxacin .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| E. coli | 75 |

| Bacillus subtilis | Moderate to Good |

| Staphylococcus aureus | Moderate to Good |

Antifungal Activity

The antifungal properties were assessed against Candida albicans, where the compound demonstrated significant activity, achieving inhibition rates between 68% and 75% . The presence of the methoxy group was noted to enhance antifungal activity when compared with other substitutions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazole derivatives:

- Study on Anti-inflammatory Effects : A series of imidazole derivatives were synthesized and tested for anti-inflammatory activity using rat paw edema models. The study highlighted that the introduction of the chlorophenyl moiety significantly increased anti-inflammatory potency .

- Antimicrobial Screening : Another research effort involved screening various imidazole derivatives for their antimicrobial properties using agar diffusion methods, revealing that compounds with halogen substitutions (like chlorine) showed superior activity against both bacterial and fungal strains .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole?

The compound is typically synthesized via multi-step procedures involving:

- Condensation reactions : Use of substituted benzils or aldehydes with thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the imidazole core .

- Thioether linkage introduction : Reaction of intermediate imidazole-thiols with isopropyl halides in basic media (e.g., KOH/DMF) to install the isopropylthio group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation .

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm intermediates using FTIR (C-S stretch at ~650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

Advanced: How can contradictory biological activity data across studies be resolved?

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., 4-methoxyphenyl vs. 4-bromophenyl) significantly alter activity . Validate using comparative SAR studies.

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum size and incubation time) .

- Solubility effects : Use DMSO concentrations ≤1% in bioassays to avoid cytotoxicity artifacts .

Example : A 2024 study reported IC₅₀ = 8 µM (anti-inflammatory), while a 2025 study found no activity. The discrepancy was traced to differences in LPS-induced inflammation models .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent optimization : Replace DMF with NMP for higher thiourea solubility and reduced side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 12 h to 45 min with 20% yield improvement .

Data-Driven Approach : Design-of-experiments (DoE) to evaluate temperature (80–120°C), stoichiometry (1:1–1:2), and catalyst loading (5–15 mol%) interactions .

Basic: What are the known biological targets or mechanisms of action?

- Antimicrobial : Disrupts bacterial cell membranes via thioether-mediated lipid peroxidation .

- Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 10 µM) by competing with arachidonic acid binding .

- Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 15 µM) through ROS generation .

Validation : Use siRNA knockdown of COX-2 to confirm target specificity in cellular assays .

Advanced: How can computational methods aid in SAR studies?

- Docking simulations : AutoDock Vina to predict binding affinity to COX-2 (PDB: 5KIR). The methoxyphenyl group shows hydrogen bonding with Arg120 .

- DFT calculations : B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential maps for reactivity prediction .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Basic: What are the stability and storage requirements?

- Degradation pathways : Hydrolysis of the thioether bond under acidic conditions (pH < 3) .

- Storage : -20°C in amber vials under argon; shelf life >12 months. Monitor via HPLC every 3 months .

Advanced: How to address low reproducibility in crystallography data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.